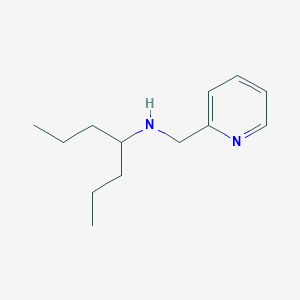

(Heptan-4-yl)(pyridin-2-ylmethyl)amine

Description

Contextualization within Pyridine-Based Amine Chemistry

(Heptan-4-yl)(pyridin-2-ylmethyl)amine is structurally defined by a pyridin-2-ylmethyl group and a heptan-4-yl group attached to a central nitrogen atom. This arrangement places it in the family of pyridine-based amines, compounds that possess at least two distinct sites for chemical interaction: the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group.

The pyridine ring is an aromatic, six-membered heterocycle structurally related to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. wikipedia.org This nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital, separate from the aromatic π-system. libretexts.orglibretexts.org Consequently, this lone pair is available to bond with a proton, making pyridine and its derivatives basic compounds. libretexts.org

The secondary amine group, in contrast, has its nitrogen lone pair in an sp³ hybridized orbital. The basicity of these two nitrogen centers differs due to their distinct electronic environments. The specific positioning of the amine on the methyl group attached to the 2-position of the pyridine ring allows the molecule to function as a potential bidentate ligand, capable of coordinating to a single metal center through both nitrogen atoms.

Table 1: Comparison of Nitrogen Environments

| Feature | Pyridine Nitrogen | Amine Nitrogen |

|---|---|---|

| Hybridization | sp² | sp³ |

| Lone Pair Orbital | sp² | sp³ |

| Aromaticity | Part of the aromatic ring | Not part of an aromatic system |

| Basicity | Moderately basic | Typically more basic than pyridine N |

| Coordination Role | Acts as a Lewis base/ligand site | Acts as a Lewis base/ligand site |

Significance of Aminopyridine Derivatives in Advanced Chemical Synthesis and Coordination Science

Aminopyridines and their derivatives are a cornerstone of heterocyclic chemistry, valued for their versatile applications. researchgate.netresearchgate.net Their unique structural properties allow them to interact with various enzymes and receptors, making them important scaffolds in medicinal chemistry. researchgate.net

In Advanced Chemical Synthesis: Aminopyridine derivatives are crucial precursors for a wide range of more complex heterocyclic compounds. nih.govrsc.org They are used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.ai Modern synthetic strategies, such as multicomponent reactions, have been developed to efficiently produce a variety of substituted 2-aminopyridines from simple precursors. researchgate.netnih.gov The ability to functionalize both the pyridine ring and the amino group provides chemists with a powerful tool for creating diverse molecular architectures.

In Coordination Science: The ability of aminopyridines to act as ligands is one of their most significant features. nih.gov The nitrogen atoms in the pyridine ring and the amino group can donate their lone pairs of electrons to form coordinate bonds with transition metal ions. ekb.eg This leads to the formation of stable metal complexes with diverse geometries and electronic properties. These coordination compounds are of great interest for their potential applications in catalysis, materials science, and biological systems. nih.gov For example, ruthenium complexes incorporating aminopyridine-type ligands have been explored for their catalytic activity. The structure of the aminopyridine ligand, including the steric bulk of its substituents, can directly influence the catalytic performance and selectivity of the resulting metal complex. researchgate.net

Overview of Academic Research Trajectories for Alkyl(pyridinylmethyl)amines

Research into alkyl(pyridinylmethyl)amines, the specific subclass to which this compound belongs, is predominantly focused on their role as ligands in coordination chemistry. These compounds are typically synthesized through the condensation of 2-pyridinecarboxaldehyde (B72084) with a primary alkyl amine, followed by reduction of the resulting imine.

Academic studies have demonstrated that these bidentate ligands form stable complexes with a variety of transition metals, including copper(II), titanium(IV), and zinc(II). ekb.egresearchgate.net The research trajectory often involves synthesizing a series of these ligands where the alkyl group is systematically varied. By altering the size and shape of the alkyl substituent—for instance, from a small methyl group to a bulkier, branched group like heptan-4-yl—researchers can fine-tune the steric and electronic environment around the coordinated metal center.

This tuning is critical for applications in catalysis, where the ligand architecture can dictate the activity and selectivity of the catalyst. For example, a bulkier alkyl group can create a more crowded coordination sphere, potentially favoring the formation of specific products in a chemical reaction. The heptan-4-yl group in the title compound provides a distinct steric profile that can influence the properties of its metal complexes. While specific studies on this compound are not prominent, the established research on analogous compounds provides a clear framework for understanding its potential as a versatile ligand in coordination chemistry and catalysis. researchgate.net

Table 2: Investigated Applications of Related Aminopyridine Derivatives

| Research Area | Application/Finding |

|---|---|

| Catalysis | Used in ruthenium complexes for transfer hydrogenation. |

| Materials Science | Formation of coordination polymers and supramolecular structures. researchgate.net |

| Medicinal Chemistry | Scaffolds for potential BACE1 inhibitors for Alzheimer's disease. nih.gov |

| Corrosion Inhibition | Certain aminopyridine derivatives show effective anti-corrosion properties for steel. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)heptan-4-amine |

InChI |

InChI=1S/C13H22N2/c1-3-7-12(8-4-2)15-11-13-9-5-6-10-14-13/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3 |

InChI Key |

XCSIIRQKMCAKDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Heptan 4 Yl Pyridin 2 Ylmethyl Amine

Strategic Approaches to Carbon-Nitrogen Bond Formation in Amine Synthesis

The construction of the C-N bond in secondary amines like (Heptan-4-yl)(pyridin-2-ylmethyl)amine can be achieved through various synthetic strategies. Reductive amination stands out as a highly versatile and commonly employed method. However, alternative routes also offer viable pathways to the target scaffold.

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.com This process typically proceeds in one pot, where the carbonyl compound and the amine first form an imine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

Commonly used reducing agents for reductive amination include:

Sodium borohydride (NaBH₄) : A mild reducing agent, often requiring the pre-formation of the imine before its addition to avoid reduction of the starting carbonyl compound. commonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : A more selective reducing agent that is stable under mildly acidic conditions, allowing for the in situ reduction of the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including less reactive substrates. It is less toxic than sodium cyanoborohydride and can be used in a variety of solvents. commonorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a clean and efficient method, often employed in industrial settings.

The reaction conditions for the reductive amination of heptan-4-one with pyridin-2-ylmethanamine can be tailored based on the chosen reducing agent.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Cost-effective; requires careful control of reaction conditions to prevent carbonyl reduction. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Selective for iminiums over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective; broad substrate scope; moisture-sensitive. commonorganicchemistry.comcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol, Ethyl acetate | Atom-economical and clean; requires specialized equipment for handling hydrogen gas. |

While reductive amination is a primary strategy, other methods can be considered for the synthesis of secondary amines.

N-Alkylation of Primary Amines : This involves the direct reaction of pyridin-2-ylmethanamine with a suitable heptyl halide, such as 4-bromoheptane. This is a classical SN2 reaction. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to favor the desired secondary amine.

The Leuckart Reaction : This method utilizes formic acid or its derivatives (like ammonium formate or formamide) to reductively aminate carbonyl compounds. wikipedia.orgmdma.chntnu.noresearchgate.netsemanticscholar.org The reaction is typically carried out at high temperatures and can be a one-pot procedure. For the synthesis of this compound, heptan-4-one would be heated with pyridin-2-ylmethanamine and formic acid. The Leuckart reaction is a classic method, though modern reductive amination protocols with milder reagents are often preferred. wikipedia.orgmdma.chntnu.noresearchgate.netsemanticscholar.org

Synthesis of Key Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: heptan-4-one and pyridin-2-ylmethanamine.

Heptan-4-one, also known as dipropyl ketone, is a commercially available aliphatic ketone. For laboratory-scale synthesis, a reliable method involves the pyrolysis of the iron salt of n-butyric acid.

A documented procedure involves refluxing n-butyric acid with hydrogen-reduced iron powder. The resulting iron butyrate is then strongly heated, leading to decarboxylation and the formation of heptan-4-one, which is collected by distillation. The crude product can be purified by washing with a sodium hydroxide solution and water, followed by drying and fractional distillation. This method has been reported to provide good yields.

Table 2: Synthesis of Heptan-4-one from n-Butyric Acid

| Reactants | Reagents/Conditions | Product | Yield |

| n-Butyric acid, Iron powder | 1. Reflux, 5 hours2. Distillation | Heptan-4-one | 69-75% |

Pyridin-2-ylmethanamine, also known as 2-picolylamine, is a primary amine that serves as the nitrogen source in the reductive amination step. A common and efficient method for its preparation is the catalytic hydrogenation of 2-cyanopyridine. google.com

This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. The reaction is usually performed in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. The reaction can also be performed with hydrochloric acid to directly produce the hydrochloride salt of the amine. google.com

Table 3: Catalytic Hydrogenation of 2-Cyanopyridine

| Catalyst | Solvent | Conditions | Product |

| Palladium on carbon (Pd/C) | Methanol, Hydrochloric acid | H₂ (1 atm), 20°C, 4 hours | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride (95-97% yield for a substituted derivative) google.com |

| Raney Nickel | Methanol/Ammonia | H₂ (pressure varies), elevated temperature | Pyridin-2-ylmethanamine |

| Platinum Oxide (PtO₂) | Ethanol | H₂ (pressure varies), room temperature | Pyridin-2-ylmethanamine |

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound via reductive amination can be significantly influenced by several factors. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Choice of Reducing Agent : As discussed, the choice of reducing agent is critical. For a laboratory setting, sodium triacetoxyborohydride is often favored due to its mildness, selectivity, and ease of handling. commonorganicchemistry.com

Solvent : The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for reactions with NaBH(OAc)₃. commonorganicchemistry.com

pH : For reductive aminations using cyanoborohydride, maintaining a slightly acidic pH (around 5-6) is often necessary to facilitate iminium ion formation without causing significant decomposition of the reducing agent. Acetic acid is commonly used for this purpose. masterorganicchemistry.com

Stoichiometry : The molar ratio of the reactants can be adjusted to drive the reaction to completion. A slight excess of the amine or the carbonyl compound may be used. The amount of reducing agent is typically in the range of 1.5 to 2.0 equivalents relative to the limiting reagent.

Temperature : Most reductive aminations can be carried out at room temperature. However, for less reactive substrates, gentle heating may be required.

Work-up and Purification : After the reaction is complete, a standard aqueous work-up is typically employed to remove the reducing agent byproducts and any unreacted starting materials. The final product is then purified, often by column chromatography on silica gel.

By carefully selecting and optimizing these parameters, the synthesis of this compound can be achieved with high efficiency and purity.

Application of Sustainable Chemistry Principles in Aminopyridine Synthesis

The synthesis of aminopyridines, including this compound, is an area where the principles of green and sustainable chemistry are increasingly being applied. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and improving energy efficiency rsc.orgbenthamdirect.com.

Reductive amination, the key reaction in the synthesis of the target molecule, is a prime candidate for the application of sustainable chemistry principles rsc.orgacs.orggctlc.org. Traditional reductive amination methods often employ stoichiometric reducing agents like sodium cyanoborohydride, which generate significant waste. Modern approaches focus on catalytic methods, particularly using molecular hydrogen or formic acid as the reductant . These catalytic processes are more atom-economical and generate fewer byproducts.

The development of solvent-free or aqueous reaction conditions for reductive amination further enhances the sustainability of the process . The use of biocatalysis, employing enzymes such as imine reductases, is also a rapidly advancing area that offers high selectivity and mild reaction conditions, aligning well with green chemistry principles acs.orggctlc.org.

The choice of starting materials can also be guided by sustainability considerations. The synthesis of amine precursors from biomass-derived platform molecules is an active area of research, aiming to replace petrochemical feedstocks with renewable resources rsc.orgdtu.dknih.gov. For instance, the production of primary amines from biomass-derived aldehydes and ketones through reductive amination is a promising sustainable route nih.gov.

Below is a comparative overview of traditional versus sustainable approaches for reductive amination:

| Feature | Traditional Reductive Amination | Sustainable Reductive Amination |

| Reducing Agent | Stoichiometric (e.g., NaBH3CN) | Catalytic (e.g., H2, HCOOH) |

| Solvent | Organic solvents | Water, solvent-free, or green solvents |

| Catalyst | Often not used | Transition metal or enzyme catalysts |

| Atom Economy | Lower | Higher |

| Waste Generation | Higher | Lower |

| Feedstock Source | Petrochemical-based | Potentially biomass-derived |

By integrating these sustainable practices, the synthesis of this compound and other aminopyridines can be made more environmentally benign and economically viable.

Coordination Chemistry and Metal Complexation of Heptan 4 Yl Pyridin 2 Ylmethyl Amine

Ligand Design Principles for Pyridine-2-ylmethylamine Scaffolds

The design of ligands based on the pyridine-2-ylmethylamine scaffold is a subject of significant interest due to their ability to form stable complexes with various transition metals. These ligands are valued for their modular nature, which allows for systematic tuning of their steric and electronic properties to influence the geometry, stability, and reactivity of the resulting metal complexes.

Monodentate, Bidentate, and Polydentate Coordination Modes

Ligands derived from pyridine-2-ylmethylamine can adopt several coordination modes, a versatility that is central to their utility in coordination chemistry. purechemistry.orguomustansiriyah.edu.iqlibretexts.org

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through a single donor atom. For pyridine-2-ylmethylamine scaffolds, this typically involves the nitrogen atom of the pyridine (B92270) ring, which is a relatively strong Lewis base. wikipedia.org This mode is often observed when the amine nitrogen is protonated or sterically hindered.

Bidentate Coordination: The most common coordination mode for ligands of this type is bidentate, where both the pyridine nitrogen and the secondary amine nitrogen bind to the same metal center, forming a stable five-membered chelate ring. pvpcollegepatoda.org This chelation significantly enhances the thermodynamic stability of the complex, an effect known as the chelate effect. The formation of this stable ring is a primary driving force in the coordination chemistry of these ligands. nih.gov

Polydentate Coordination (Bridging): In some instances, these ligands can act as bridging ligands, connecting two or more metal centers. This can occur in a bidentate-monodentate fashion, where the ligand chelates to one metal center and uses one of its donor atoms to bind to another. This bridging capability can lead to the formation of dinuclear or polynuclear complexes and coordination polymers. bohrium.com

The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the specific substituents on the ligand scaffold.

Influence of the Heptan-4-yl Moiety on Ligand Steric and Electronic Properties

The presence of the heptan-4-yl group on the amine nitrogen of (Heptan-4-yl)(pyridin-2-ylmethyl)amine has a profound impact on the ligand's coordination properties.

Steric Properties: The heptan-4-yl group is a bulky alkyl substituent. This steric bulk can influence the coordination geometry around the metal center, potentially leading to distorted geometries to accommodate the large alkyl group. nih.govacs.org This steric hindrance can also affect the number of ligands that can coordinate to a metal center and may favor the formation of mononuclear complexes over polynuclear structures. The significant steric presence of the heptan-4-yl group can create a specific pocket around the metal center, which can be exploited in applications such as catalysis to control substrate access and selectivity. nih.gov

Electronic Properties: Alkyl groups, such as the heptan-4-yl moiety, are generally considered to be electron-donating through an inductive effect (+I effect). rsc.org This electron-donating nature increases the electron density on the secondary amine nitrogen, enhancing its basicity and, consequently, its ability to coordinate to a metal ion. This can lead to the formation of more stable metal-ligand bonds compared to unsubstituted or less substituted pyridine-2-ylmethylamine ligands. The electronic influence of the substituent can also modulate the redox properties of the resulting metal complex. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Copper(II), Iron(II), Zinc(II), Palladium(II))

Complexes of this compound with various transition metals can be prepared through straightforward synthetic routes. nih.govjscimedcentral.com For instance, the reaction of the ligand with metal chlorides or nitrates in solvents like ethanol (B145695) or acetonitrile (B52724) often yields the desired complexes.

Copper(II) Complexes: Copper(II) readily forms complexes with N-donor ligands. The reaction of this compound with a copper(II) salt is expected to yield a stable complex, likely with a distorted square planar or square pyramidal geometry, which is common for copper(II) ions. nih.govresearchgate.netnih.gov

Iron(II) Complexes: Iron(II) complexes with pyridyl-amine ligands are of interest for their potential spin-crossover properties. The synthesis of an iron(II) complex with this ligand could lead to octahedral complexes, where the ligand acts as a bidentate donor, with other ligands or counter-ions occupying the remaining coordination sites. lu.seresearchgate.netrsc.org

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. The coordination of this compound to zinc(II) would likely result in a tetrahedral complex, especially with larger anions, where steric factors play a significant role. researchgate.netresearchgate.netrsc.orgrsc.org

Palladium(II) Complexes: Palladium(II) complexes with N,N'-bidentate ligands often adopt a square planar geometry. researchgate.netnih.govnih.gov The reaction of this ligand with a palladium(II) source is expected to yield a mononuclear complex with a square planar coordination environment around the palladium center. rsc.org

The characterization of these complexes typically involves a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (for diamagnetic complexes), and UV-visible spectroscopy, as well as elemental analysis.

Stoichiometry and Nuclearity of Coordination Compounds (e.g., Mononuclear, Dinuclear, Polynuclear, Coordination Polymers)

The stoichiometry and nuclearity of the resulting coordination compounds are dependent on the metal-to-ligand ratio used in the synthesis, the nature of the metal ion and its preferred coordination number, and the steric profile of the ligand.

Mononuclear Complexes: Due to the steric bulk of the heptan-4-yl group, the formation of mononuclear complexes is highly probable. In such complexes, one or more ligands coordinate to a single metal center. nih.govnih.govacs.orgacs.org The general formula for such complexes might be [M(L)X₂] or [M(L)₂]X₂, where L is the ligand and X is an anionic ligand or counter-ion.

Dinuclear and Polynuclear Complexes: While less likely due to steric hindrance, dinuclear or polynuclear complexes could form if the ligand adopts a bridging coordination mode. pvpcollegepatoda.orgnih.gov This might be facilitated by specific metal ions that favor bridging interactions or by using ancillary bridging ligands in the reaction. Dinuclear complexes often exhibit interesting magnetic or catalytic properties arising from the proximity of the metal centers. rsc.org

Coordination Polymers: The formation of coordination polymers would require the ligand to systematically bridge multiple metal centers in an extended network. While the steric bulk of the heptan-4-yl group might disfavor the formation of dense, high-dimensional networks, one-dimensional chain-like polymers are a possibility under specific synthetic conditions. bohrium.com

The following table summarizes the expected stoichiometries and nuclearities for complexes with this compound.

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Likely Nuclearity | Common Coordination Geometry |

|---|---|---|---|

| Copper(II) | 1:1 or 1:2 | Mononuclear | Distorted Square Planar/Pyramidal |

| Iron(II) | 1:2 | Mononuclear | Octahedral |

| Zinc(II) | 1:1 or 1:2 | Mononuclear | Tetrahedral |

| Palladium(II) | 1:1 or 1:2 | Mononuclear | Square Planar |

Structural Elucidation of Coordination Complexes

The following table presents typical bond lengths observed in related pyridine-2-ylmethylamine complexes, which can be used as a reference for what to expect for complexes of this compound.

| Metal Ion | Typical M-N(pyridine) Bond Length (Å) | Typical M-N(amine) Bond Length (Å) | Reference Complex Type |

|---|---|---|---|

| Copper(II) | ~2.00 - 2.05 | ~2.02 - 2.08 | [Cu(pyridyl-amine)Cl₂] |

| Iron(II) | ~2.15 - 2.25 | ~2.20 - 2.30 | [Fe(pyridyl-amine)₂(NCS)₂] |

| Zinc(II) | ~2.05 - 2.15 | ~2.10 - 2.20 | [Zn(pyridyl-amine)Cl₂] |

| Palladium(II) | ~2.02 - 2.06 | ~2.05 - 2.10 | [Pd(pyridyl-amine)Cl₂] |

In addition to X-ray diffraction, other techniques such as Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the local coordination environment of the metal ion in non-crystalline samples or in solution. Computational methods, like Density Functional Theory (DFT), are also valuable tools for predicting and understanding the geometric and electronic structures of these complexes.

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data for metal complexes of this compound have been reported in the scientific literature.

Analysis of Coordination Geometries and Bond Parameters

Without crystallographic data, an analysis of the coordination geometries and bond parameters for complexes of this compound cannot be provided.

Electronic and Magnetic Properties of Metal Complexes

Spin-Crossover Phenomena in Iron(II) Complexes and Analogues

There is no published research on spin-crossover phenomena in iron(II) complexes involving this compound as a ligand.

Magnetic Susceptibility Studies of Metal Complexes

No studies detailing the magnetic susceptibility of metal complexes with this compound have been found.

Host-Guest Chemistry and Encapsulation Properties within Coordination Cages Utilizing Related Ligands

While host-guest chemistry is a significant area of research for coordination cages built from pyridyl-containing ligands, no studies have been published that specifically utilize this compound in the formation of such supramolecular structures.

Computational and Theoretical Investigations of Heptan 4 Yl Pyridin 2 Ylmethyl Amine and Its Complexes

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), serve as a powerful tool for predicting the geometric and electronic properties of molecules with a high degree of accuracy.

DFT calculations would be employed to determine the optimized molecular geometry of (Heptan-4-yl)(pyridin-2-ylmethyl)amine in its ground state. These calculations, likely utilizing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide detailed information on bond lengths, bond angles, and dihedral angles. The resulting geometry would reflect the most energetically favorable arrangement of the atoms, taking into account the electronic interactions within the molecule. For instance, the geometry around the nitrogen atoms of the pyridine (B92270) ring and the secondary amine would be of particular interest, as these are the primary sites for metal coordination.

Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Calculations on Analogous Systems.

| Parameter | Predicted Value |

|---|---|

| C-N (pyridine ring) Bond Length | ~1.34 Å |

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C-N (amine) Bond Length | ~1.47 Å |

| N-H (amine) Bond Length | ~1.01 Å |

| C-N-C (amine) Bond Angle | ~112° |

| Py-CH2-NH Dihedral Angle | Variable (dependent on conformation) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and is instrumental in understanding electronic transitions. nih.govirjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amine group, reflecting their electron-donating capabilities. Conversely, the LUMO is anticipated to be distributed over the π* orbitals of the pyridine ring. A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov

Electronic transitions, which can be predicted using Time-Dependent DFT (TD-DFT), would likely involve π-π* transitions within the pyridine ring and n-π* transitions involving the lone pair of electrons on the amine nitrogen.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amine) | σ(C-H) (adjacent) | ~ 2-5 |

| LP(1) N (pyridine) | π(C-C) (pyridine ring) | ~ 15-25 |

| π(C-C) (pyridine ring) | π*(C-C) (pyridine ring) | ~ 10-20 |

Chemical Reactivity and Derivatization Studies of Heptan 4 Yl Pyridin 2 Ylmethyl Amine

Modification of the Heptan-4-yl Moiety

The heptan-4-yl group, a saturated aliphatic chain, is generally less reactive than the pyridine (B92270) ring or the secondary amine. However, specific reactions can be employed to modify this part of the molecule, primarily through C-H activation or radical-mediated processes.

Recent advancements in catalysis have enabled the functionalization of otherwise inert C(sp³)–H bonds. For tertiary alkylamines, palladium-catalyzed C-H activation has been demonstrated to be a viable strategy for introducing new functional groups. stackexchange.comnih.govnih.gov While (heptan-4-yl)(pyridin-2-ylmethyl)amine is a secondary amine, its N-acylated or otherwise protected derivatives could potentially undergo directed C-H functionalization. For instance, a directing group installed on the amine nitrogen could facilitate the selective arylation or alkylation of the heptan-4-yl chain.

The regioselectivity of such reactions would be influenced by the directing group and the steric environment of the C-H bonds. A hypothetical example of a palladium-catalyzed C-H arylation of an N-acylated derivative is presented in Table 1.

Table 1: Hypothetical C-H Arylation of N-acetyl-(heptan-4-yl)(pyridin-2-ylmethyl)amine

| Arylating Agent | Catalyst | Ligand | Solvent | Potential Product |

|---|---|---|---|---|

| Aryl-boronic acid | Pd(OAc)₂ | Amino acid-derived ligand | Toluene | N-acetyl-(γ-aryl-heptan-4-yl)(pyridin-2-ylmethyl)amine |

Furthermore, free-radical halogenation could introduce a halogen atom onto the heptan-4-yl chain, which could then serve as a handle for further nucleophilic substitution reactions. nih.gov The selectivity of this reaction is often low, leading to a mixture of halogenated products.

Functionalization and Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is influenced by the electronic nature of the pyridine nitrogen and the directing effect of the alkylamino-methyl substituent.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.commasterorganicchemistry.com Electrophilic substitution, when it occurs, is predicted to take place at the 3- and 5-positions, which are meta to the nitrogen atom. libretexts.orgnih.gov The alkylamino-methyl group at the 2-position is an activating, ortho-, para-directing group. Therefore, it would direct incoming electrophiles to the 3- and 5-positions. However, under strongly acidic conditions often required for these reactions, the pyridine nitrogen and the secondary amine nitrogen can be protonated, further deactivating the ring. youtube.com To circumvent this, reactions can be carried out on the corresponding pyridine N-oxide, which is more reactive towards electrophiles. youtube.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

| Reaction | Reagent | Conditions | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | High Temperature | (Heptan-4-yl)((3-nitro-pyridin-2-yl)methyl)amine |

| Halogenation | Br₂/FeBr₃ | High Temperature | (Heptan-4-yl)((3-bromo-pyridin-2-yl)methyl)amine and (Heptan-4-yl)((5-bromo-pyridin-2-yl)methyl)amine |

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions. stackexchange.comquora.comnih.gov For this compound, if a good leaving group were present on the pyridine ring (e.g., a halide), it could be displaced by a nucleophile. The most favorable positions for nucleophilic attack are the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comquora.com

Formation of Imine Derivatives and Schiff Bases

The secondary amine functionality in this compound can react with aldehydes and ketones to form iminium ions, which are intermediates in various reactions. However, the formation of a stable, neutral imine (Schiff base) requires the amine to be primary. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

While the secondary amine of the title compound cannot directly form a stable Schiff base, derivatization of the molecule to introduce a primary amine functionality would open up this possibility. For instance, modification of the pyridin-2-ylmethyl moiety to introduce a primary amine at a different position would allow for condensation with carbonyl compounds.

Alternatively, the reaction of this compound with a dialdehyde (B1249045) or a keto-aldehyde could lead to more complex cyclic or polymeric structures.

A well-established method for forming Schiff bases involves the reaction of a primary amine with an aldehyde or ketone, often under acid catalysis. redalyc.orgnih.gov These reactions are typically reversible. masterorganicchemistry.comlibretexts.org A hypothetical reaction to form a Schiff base from a primary amine analog is shown below.

Table 3: Illustrative Schiff Base Formation from a Primary Amine Analog

| Primary Amine Analog | Carbonyl Compound | Catalyst | Solvent | Product |

|---|---|---|---|---|

| (Heptan-4-yl)(pyridin-3-ylmethan)amine | Benzaldehyde | Acetic acid | Ethanol (B145695) | (E)-N-benzylidene-1-(pyridin-3-yl)methanamine |

Advanced Spectroscopic Characterization Techniques for Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical data for (Heptan-4-yl)(pyridin-2-ylmethyl)amine.

In a ¹H NMR spectrum, the chemical shift of each proton is indicative of its local electronic environment. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts influenced by the electron-withdrawing nitrogen atom. The methylene (B1212753) bridge protons would likely appear as a singlet or a multiplet around δ 3.8-4.5 ppm. The methine proton on the heptyl chain (at the C4 position) would be found further upfield, and the various methylene and methyl protons of the heptyl group would have characteristic chemical shifts and coupling patterns.

Illustrative ¹H and ¹³C NMR Data

The following table contains hypothetical, yet chemically reasonable, NMR data for this compound for illustrative purposes.

| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | - | 159.5 |

| Pyridine C3 | 7.30 (d) | 122.0 |

| Pyridine C4 | 7.75 (t) | 136.5 |

| Pyridine C5 | 7.25 (d) | 121.5 |

| Pyridine C6 | 8.55 (d) | 149.0 |

| Methylene (-CH₂-) | 3.90 (s) | 54.0 |

| Heptyl C4 (CH) | 2.70 (quintet) | 60.0 |

| Heptyl C3, C5 | 1.45 (m) | 35.0 |

| Heptyl C2, C6 | 1.30 (m) | 23.0 |

| Heptyl C1, C7 | 0.90 (t) | 14.0 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound (C₁₃H₂₂N₂), the molecular weight is 206.33 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion, allowing for the confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bonds and fragmentation of the alkyl chain. For instance, a characteristic fragment would be the pyridin-2-ylmethyl cation (m/z 92) resulting from the cleavage of the bond between the methylene group and the amine nitrogen. Another likely fragmentation would be the loss of a propyl or butyl group from the heptyl chain.

Illustrative Mass Spectrometry Fragmentation Data

This table presents plausible mass-to-charge (m/z) ratios for fragments of this compound.

| m/z (Hypothetical) | Proposed Fragment Identity |

| 206 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₃H₇]⁺ (Loss of a propyl radical from the heptyl group) |

| 149 | [M - C₄H₉]⁺ (Loss of a butyl radical from the heptyl group) |

| 92 | [C₅H₄NCH₂]⁺ (Pyridin-2-ylmethyl cation) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show:

N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Aromatic C-H stretches from the pyridine ring just above 3000 cm⁻¹, and aliphatic C-H stretches from the heptyl and methylene groups just below 3000 cm⁻¹.

C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. When the molecule acts as a ligand and coordinates to a metal center, shifts in the vibrational frequencies of the pyridine ring and the N-H group can provide evidence of coordination.

Illustrative Vibrational Spectroscopy Data

The table below lists expected vibrational frequencies for key functional groups.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350 - 3450 | Weak |

| Aromatic C-H Stretch | 3010 - 3100 | 3050 - 3070 (strong) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 (strong) |

| Pyridine Ring (C=C, C=N) | 1430 - 1610 (multiple bands) | 1580 - 1610 (strong) |

| C-N Stretch | 1150 - 1250 | Moderate |

UV-Visible Spectroscopy for Electronic Transitions in Ligands and Their Metal Complexes

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by absorptions due to the pyridine ring. Typically, pyridine and its derivatives exhibit π → π* transitions at shorter wavelengths (around 200-270 nm) and potentially a weaker n → π* transition at a longer wavelength.

The primary utility of UV-Vis spectroscopy for this compound would be in the study of its metal complexes. Upon coordination of the pyridine nitrogen and/or the amine nitrogen to a metal ion, the electronic structure of the ligand is perturbed, leading to shifts in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift). Furthermore, if a transition metal is used, new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) may appear, providing valuable information about the electronic structure and geometry of the resulting complex.

Illustrative UV-Visible Spectroscopy Data

This table shows plausible absorption maxima for the compound and a hypothetical metal complex.

| Species | λ_max (nm) (Hypothetical) | Transition Type |

| This compound | 265 | π → π |

| Metal Complex of the Compound | 275 | π → π (red-shifted) |

| 450 | LMCT (hypothetical) |

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies with Enhanced Selectivity

Future research could focus on establishing efficient and stereoselective synthetic routes to (Heptan-4-yl)(pyridin-2-ylmethyl)amine. The development of catalytic systems that can control the formation of this secondary amine from readily available precursors would be a significant advancement. Investigations into asymmetric synthesis would also be crucial to isolate specific enantiomers, which could have distinct biological activities or coordination properties. A key objective would be to develop methodologies that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Exploration of New Coordination Architectures and Their Role in Material Science

The nitrogen atoms in the pyridine (B92270) ring and the secondary amine group of this compound make it a promising candidate as a ligand for a variety of metal ions. Systematic studies could explore its coordination behavior with transition metals and lanthanides. The resulting metal complexes could exhibit interesting photophysical, magnetic, or catalytic properties. A potential avenue of research is the design of coordination polymers and metal-organic frameworks (MOFs) where this amine acts as a building block, potentially leading to materials with applications in gas storage, separation, or heterogeneous catalysis.

Advanced Computational Modeling for Predictive Design and Reaction Pathway Analysis

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic signatures. Molecular dynamics simulations could provide insights into its conformational flexibility and interactions with solvents or biological macromolecules. Furthermore, computational modeling can be instrumental in designing more efficient synthetic routes by mapping out reaction pathways and identifying key transition states.

Interdisciplinary Research Bridging Amine Chemistry with Emerging Fields

Once a fundamental understanding of the synthesis and properties of this compound is established, interdisciplinary research can unlock its potential in various emerging fields. For instance, its derivatives could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. Its coordination complexes could be investigated as novel catalysts or as components in molecular electronic devices. The exploration of its application in fields such as chemical sensing or corrosion inhibition could also be fruitful, given the known properties of related pyridine compounds.

Q & A

Q. What are the optimal synthetic routes for (Heptan-4-yl)(pyridin-2-ylmethyl)amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling heptan-4-amine with a pyridin-2-ylmethyl derivative via reductive amination or nucleophilic substitution. Key steps include:

- Catalysts : Palladium or copper catalysts (e.g., Pd/C, CuI) under inert atmospheres to prevent oxidation .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene, which stabilize intermediates and enhance reaction rates .

- Temperature Control : Reactions are often conducted at 60–100°C, monitored via thin-layer chromatography (TLC).

- Yield Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, solvent volume) to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm indicate amine protons; pyridine aromatic protons appear at δ 7.0–8.5 ppm .

- ¹³C NMR : Signals near 160 ppm confirm pyridine ring carbons .

- Infrared (IR) Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) validate the amine and pyridine groups .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and resolve isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Respiratory Protection : In poorly ventilated areas, use NIOSH-approved respirators (e.g., N95) for aerosolized particles .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The bulky heptan-4-yl group reduces accessibility to the amine lone pair, slowing reactions with sterically hindered electrophiles. This is quantified using Hammett substituent constants (σ) or Taft parameters .

- Electronic Effects : The pyridine ring withdraws electron density via inductive effects, reducing nucleophilicity. Computational studies (e.g., density functional theory, DFT) can map electrostatic potential surfaces to predict reactive sites .

Q. What computational methods can predict the binding affinity of this compound to biological targets, and how are these models validated?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., kinases). Binding energy (ΔG) < −6 kcal/mol suggests strong affinity .

- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets (e.g., ChEMBL) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

- Validation : Cross-validation (e.g., leave-one-out) and comparison to experimental IC₅₀ values ensure model reliability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Dose-Response Curves : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

- Structural Confirmation : Use X-ray crystallography (as in ) or 2D NMR (NOESY) to verify compound identity and rule out isomer interference .

Q. What strategies enable the development of this compound-based probes for studying enzyme inhibition mechanisms?

Methodological Answer:

- Fluorescent Tagging : Conjugate fluorophores (e.g., FITC) to the pyridine moiety for real-time tracking of enzyme binding via fluorescence polarization .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) during inhibitor-enzyme interactions to determine binding stoichiometry and kinetics .

- Mutagenesis Studies : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., alanine-scanning) to map binding residues .

Methodological Guidelines for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.